N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide
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Overview
Description
N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiophene ring, a piperidine moiety, and a chlorophenyl group, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzaldehyde with piperidine to form an intermediate compound.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. This step forms the desired this compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-chlorophenyl)-2-(morpholin-1-yl)ethyl]thiophene-2-carboxamide: Similar structure but with a morpholine ring instead of a piperidine ring.
N-[2-(4-fluorophenyl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide: Similar structure but with a fluorine atom instead of a chlorine atom.
Uniqueness
N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide is unique due to the presence of the piperidine ring and the chlorophenyl group, which confer specific chemical properties and reactivity. These structural features make it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C18H21ClN2OS |
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Molecular Weight |
348.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-2-piperidin-1-ylethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H21ClN2OS/c19-15-8-6-14(7-9-15)16(21-10-2-1-3-11-21)13-20-18(22)17-5-4-12-23-17/h4-9,12,16H,1-3,10-11,13H2,(H,20,22) |
InChI Key |
NQIABMFUBNSBTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(CNC(=O)C2=CC=CS2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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